molecular formula C19H42N.Br<br>C19H42BrN B1668423 Cetrimonium bromide CAS No. 57-09-0

Cetrimonium bromide

Cat. No.: B1668423
CAS No.: 57-09-0
M. Wt: 364.4 g/mol
InChI Key: LZZYPRNAOMGNLH-UHFFFAOYSA-M
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Description

Cetrimonium bromide (CTAB), also known as hexadecyltrimethylammonium bromide (IUPAC name), is a cationic quaternary ammonium surfactant with the chemical formula $ \text{(C}{16}\text{H}{33}\text{)N(CH}3\text{)}3\text{Br} $. It is widely used for its bactericidal, antifungal, and surfactant properties in cosmetics, hygiene products, and industrial applications . CTAB is notable for its role in DNA extraction due to its ability to lyse cell membranes and precipitate nucleic acids . However, its safety profile remains controversial, with emerging concerns about phytotoxicity, environmental persistence, and cytotoxicity in mammalian cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cetrimonium bromide can be synthesized by reacting hexadecyl bromide with trimethylamine. The reaction typically occurs in an organic solvent such as ethanol or acetone under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The final product is often obtained through multiple purification steps, including filtration and drying .

Chemical Reactions Analysis

Types of Reactions

Cetrimonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in micelle formation in aqueous solutions, which is a physical process rather than a chemical reaction .

Common Reagents and Conditions

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with hydroxide ions would produce hexadecyltrimethylammonium hydroxide.

    Micelle Formation: Results in the formation of micelles, which are aggregates of surfactant molecules.

Scientific Research Applications

Pharmaceutical Applications

Cetrimonium bromide is recognized for its antiseptic properties and has been investigated for its potential in cancer treatment.

  • Anticancer Activity : Recent studies have shown that this compound exhibits significant anticancer effects, particularly against human hepatic adenocarcinoma cells (SK-HEP-1). It inhibits cell migration and invasion by downregulating proteins associated with the epithelial-mesenchymal transition (EMT), such as matrix metalloproteinases and various signaling pathways (e.g., TGF-β, MAPK) .
  • Mechanism of Action : The compound alters the morphology of cancer cells and reduces their invasive capabilities. It has been suggested that this compound may act synergistically with other therapeutic agents, enhancing their efficacy against cancer cells while minimizing toxicity to normal cells .

Cosmetic Industry

This compound is widely used in cosmetics due to its surfactant and conditioning properties.

  • Hair Care Products : It serves as an effective conditioning agent in shampoos and conditioners, providing antistatic properties and improving the texture of hair. Its ability to reduce frizz and enhance shine makes it a popular ingredient in hair care formulations .
  • Skin Care Formulations : In skin care products, this compound acts as a preservative and antimicrobial agent, helping to maintain product stability and safety by preventing microbial growth .

Microbiological Applications

This compound has been utilized in microbiological research for its bactericidal properties.

  • Bacterial Studies : Research has demonstrated that this compound can effectively kill various bacterial strains, including Staphylococcus aureus and Escherichia coli. Electron microscopy studies revealed that high concentrations of this compound cause significant morphological changes in bacterial cells, leading to cell death .
  • Antimicrobial Synergy : this compound has been shown to enhance the antibacterial effects of other compounds when used in combination therapies, which is particularly beneficial in treating resistant strains of bacteria .

Environmental Applications

The biodegradation of this compound is an area of growing interest due to its environmental implications.

  • Biodegradation Pathways : Recent studies employing tri-omics approaches have identified key metabolites produced during the biodegradation of this compound by microbial communities. This research highlights the potential for using this compound in bioremediation strategies for organic pollutants .

Summary Table of Applications

Application AreaDescriptionKey Findings
PharmaceuticalAnticancer agent with potential in treating hepatic adenocarcinomaInhibits cell migration; alters EMT-related protein expression
Cosmetic IndustryConditioning agent in hair care products; preservative in skin care formulationsImproves hair texture; prevents microbial growth
Microbiological ResearchAntiseptic properties against bacteriaEffective against Staphylococcus aureus; alters bacterial morphology
Environmental ScienceInvestigated for biodegradation pathwaysIdentified metabolites during microbial degradation

Case Studies

  • Inhibition of Hepatic Cancer Cell Migration :
    • A study focused on SK-HEP-1 cells demonstrated that treatment with this compound significantly reduced migration and invasion capabilities through modulation of key signaling pathways involved in EMT .
  • Microbial Morphological Changes :
    • Research using electron microscopy illustrated the drastic morphological changes in bacterial cells treated with this compound, correlating these changes with increased cell death rates .
  • Biodegradation Mechanisms :
    • A comprehensive tri-omics study revealed novel pathways for the biodegradation of this compound by Pseudomonas spp., highlighting its potential environmental impact and avenues for bioremediation .

Mechanism of Action

Comparison with Similar Compounds

Cetrimonium bromide belongs to the quaternary ammonium compounds (QACs), a class of cationic surfactants. Below is a detailed comparison with structurally and functionally similar QACs:

Structural and Functional Similarities

Compound Chemical Structure Key Applications
This compound $ \text{(C}{16}\text{H}{33}\text{)N(CH}3\text{)}3\text{Br} $ Cosmetics, DNA extraction, antimicrobials
Benzalkonium chloride (BAK) $ \text{(C}{12-14}\text{H}{25-29}\text{)N(CH}3\text{)}3\text{Cl} $ Disinfectants, preservatives
Cetylpyridinium chloride (CPC) $ \text{(C}{16}\text{H}{33}\text{)C}5\text{H}5\text{NCl} $ Oral care products, antiseptics
Cetrimonium chloride $ \text{(C}{16}\text{H}{33}\text{)N(CH}3\text{)}3\text{Cl} $ Hair conditioners, antistatic agents

Key Observations :

  • This compound and cetrimonium chloride differ only in their counterions (Br⁻ vs. Cl⁻), leading to slight variations in solubility and antimicrobial efficacy .
  • Benzalkonium chloride has a variable alkyl chain length ($ \text{C}{12-14} $), making it less hydrophobic than CTAB ($ \text{C}{16} $) and thus more suited for aqueous disinfectants .
  • Cetylpyridinium chloride contains a pyridinium ring, enhancing its affinity for oral mucosa and efficacy in dental products .

Phytotoxicity and Environmental Impact

This compound exhibits significant phytotoxicity, inhibiting seed germination and root elongation in Lactuca sativa and Brassica campestris at concentrations as low as 0.01 mg/L . At 1000 mg/L , it completely halts germination . By contrast, studies on other QACs like benzalkonium chloride show similar phytotoxic effects but at higher thresholds (e.g., 10 mg/L for root inhibition) .

Mechanistic Differences :

  • CTAB disrupts chlorophyll synthesis and increases antioxidant enzyme activity (e.g., superoxide dismutase, SOD), indicating oxidative stress in plants .
  • Unlike herbicides, CTAB’s phytotoxicity is linked to bromine residues in soil, which are more persistent than chloride-based QACs .

Antimicrobial and Antiviral Activity

Compound EC50 (μM) for Antiviral Activity CC50 (μM) for Cytotoxicity Selectivity Index (CC50/EC50)
This compound 2.232 7.878 3.53
Cetylpyridinium chloride 0.455 7.195 15.81
Benzalkonium chloride Not reported ~10.0 (mammalian cells) N/A

Key Findings :

  • Cetylpyridinium chloride has a higher antiviral selectivity index than CTAB, likely due to its pyridinium ring enhancing membrane disruption .
  • CTAB’s cytotoxicity in mammalian cells (e.g., macrophages) limits its therapeutic use, whereas benzalkonium chloride is better tolerated in topical formulations .

Cross-Reactivity and Allergenic Potential

CTAB shares structural similarities with other QACs, leading to cross-reactivity in allergic contact dermatitis:

  • Benzalkonium chloride cross-reacts with CTAB, cetrimonium chloride, and cetylpyridinium chloride due to shared quaternary ammonium groups .
  • Clinical studies report patch test reactions in 20% of patients sensitized to QACs, highlighting risks in cosmetic formulations .

Biological Activity

Cetrimonium bromide (CTAB) is a quaternary ammonium compound widely recognized for its antimicrobial properties and potential therapeutic applications. This article explores the biological activity of CTAB, focusing on its mechanisms of action, effects on various cell types, and implications for health and safety.

CTAB is a cationic surfactant known for its ability to disrupt microbial cell membranes, leading to cell lysis. Its mechanism primarily involves:

  • Membrane Disruption : CTAB interacts with the lipid bilayer of bacterial membranes, increasing permeability and causing leakage of intracellular components .
  • Oxidative Stress Induction : Studies have shown that CTAB treatment in Escherichia coli leads to the generation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide, which contribute to bacterial cell death .

Antimicrobial Activity

CTAB exhibits potent antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness is influenced by concentration and exposure time. Key findings include:

  • Bacterial Inhibition : CTAB has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it induced superoxide stress in E. coli, leading to significant oxidative damage .
  • Fungal Activity : The compound also displays antifungal properties, making it suitable for use in various antimicrobial formulations.

Therapeutic Applications

Recent research has identified CTAB as a potential therapeutic agent in oncology:

  • Cancer Treatment : CTAB has been evaluated for its anticancer properties, particularly in head and neck cancer. It was found to enhance the efficacy of standard chemotherapy agents like cisplatin and gamma radiation while exhibiting selective cytotoxicity towards cancer cells over normal fibroblasts .
  • Mechanisms in Cancer Cells : CTAB inhibits epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells by modulating TGF-β signaling pathways, thus reducing cell migration and invasion .

Safety Profile and Toxicological Data

Despite its beneficial properties, CTAB's safety profile requires careful consideration:

  • Embryotoxicity : Animal studies have indicated that CTAB can be embryotoxic and teratogenic at certain doses. For example, intraperitoneal administration in mice resulted in adverse developmental outcomes .
  • Dermal Reactions : Repeated exposure to CTAB has shown minimal sensitization reactions but can cause irritation during induction phases .

Case Studies and Research Findings

Several case studies highlight the biological activity of CTAB:

StudyFindings
Antimicrobial ActivityInduced oxidative stress in E. coli, leading to increased superoxide production .
Cancer TherapeuticsEnhanced anticancer effects when combined with cisplatin; selective toxicity towards cancer cells .
Toxicological AssessmentReported embryotoxic effects at high doses; minimal sensitization reactions observed in dermal tests .

Properties

IUPAC Name

hexadecyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZYPRNAOMGNLH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42BrN
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

6899-10-1 (Parent)
Record name Cetrimonium bromide [INN:BAN:NF]
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DSSTOX Substance ID

DTXSID5037028
Record name Hexadecyltrimethylammonium bromide
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Molecular Weight

364.4 g/mol
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CAS No.

57-09-0, 8044-71-1
Record name Hexadecyltrimethylammonium bromide
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Record name Cetrimonium bromide [INN:BAN:NF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetrimide [INN:BAN:JAN]
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Record name Cetrimonium bromide
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Record name Cetrimonium bromide
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Record name CETRIMONIUM BROMIDE
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Synthesis routes and methods

Procedure details

cetyl benzyl dimethyl ammonium bromide or chloride.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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